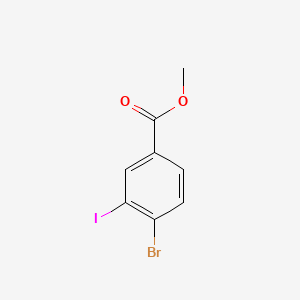

Methyl 4-bromo-3-iodobenzoate

Description

Methyl 4-bromo-3-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₆BrIO₂ and a molecular weight of 339.86 g/mol. It is synthesized via esterification of 4-bromo-3-iodobenzoic acid with methanol in the presence of sulfuric acid, achieving a 91% yield . Key spectral data include:

- IR (KBr): Strong carbonyl (C=O) stretch at 1726 cm⁻¹ and aromatic C-H stretches near 3087 cm⁻¹ .

- ¹H NMR: Distinct signals at δ 8.46 (s, 1H, aromatic), 7.81 (d, J = 8.4 Hz, 1H), and 3.90 (s, 3H, methoxy) .

- ¹³C NMR: Carbonyl resonance at δ 164.8 and halide-substituted aromatic carbons at δ 141.1 (C-I) and δ 135.2 (C-Br) .

This compound serves as a critical intermediate in cross-coupling reactions, such as Sonogashira (92% yield) and Suzuki-Miyaura (53–77% yield), enabling access to complex molecules like allocolchicine precursors .

Properties

IUPAC Name |

methyl 4-bromo-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMRYNGFIBQMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257231-51-8 | |

| Record name | Methyl 4-bromo-3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of methyl benzoate. The process typically starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding benzoic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds with extended conjugation.

Reduction Reactions: Products include the corresponding benzoic acid derivatives with reduced halogen atoms.

Scientific Research Applications

Methyl 4-bromo-3-iodobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and diagnostic tools.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding benzoic acid derivative, which can further interact with biological targets. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Iodobenzoate (CAS: 619-44-3)

- Structure : Lacks the bromo substituent at position 3.

- Molecular Formula : C₈H₇IO₂ (MW: 262.04 g/mol).

- Reactivity : The absence of bromine reduces steric hindrance and electronic deactivation, making it more reactive in electrophilic substitutions but less versatile in sequential cross-coupling reactions compared to the bromo-iodo analog .

- Applications : Primarily used in simpler coupling reactions or as a reference standard in spectroscopy .

Methyl 4-Bromo-2-Fluoro-3-Iodobenzoate (CAS: 2385136-45-6)

- Structure : Additional fluorine at position 2.

- Molecular Formula : C₈H₅BrFIO₂ (MW: 358.93 g/mol).

- Reactivity : The electron-withdrawing fluorine enhances electrophilic substitution at position 5 but may complicate regioselectivity in cross-couplings due to increased steric and electronic effects .

- Applications : Used in medicinal chemistry for fluorinated drug analogs, leveraging fluorine’s metabolic stability .

Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure: Diterpenoid methyl esters with fused cyclohexane rings (e.g., sandaracopimaric acid methyl ester, C₂₁H₃₂O₂) .

- Synthesis : Isolated from plant resins (e.g., Austrocedrus chilensis) via gas chromatography and methyl ester derivatization .

- Applications : Studied for ecological roles (e.g., antifungal properties in tree resins) rather than synthetic chemistry .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Key Research Findings

Substituent Effects on Reactivity: The bromo and iodo groups in this compound enable sequential cross-couplings (e.g., Suzuki after Sonogashira), a versatility absent in mono-halogenated analogs .

Fluorine’s Role : The 2-fluoro derivative exhibits altered regioselectivity in reactions due to fluorine’s electronegativity, highlighting the need for tailored catalytic systems .

Natural vs. Synthetic Esters : Natural methyl esters (e.g., communic acid esters) are structurally complex but lack synthetic utility compared to halogenated benzoates .

Biological Activity

Introduction

Methyl 4-bromo-3-iodobenzoate is an organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of both bromine and iodine substituents on the aromatic ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C9H8BrI O2

- SMILES : COC(=O)c1cc(Br)c(I)c(c1)C

This compound features a methoxy carbonyl group (methyl ester), which is crucial for its reactivity and interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.

- Escherichia coli : Minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antibacterial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms:

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in human cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were noted, leading to oxidative stress and subsequent cell death.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, which may contribute to its biological effects. Notably:

- Cyclooxygenase (COX) Inhibition : This suggests potential anti-inflammatory properties.

- Kinase Inhibition : It may interfere with signaling pathways critical for cancer cell proliferation.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Groningen, this compound was evaluated for its antibacterial activity. The results indicated that:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Study 2: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound. Key findings included:

- Induction of Apoptosis : Flow cytometry analysis demonstrated increased apoptotic cells in treated groups.

- Cell Viability Reduction : MTT assay results showed a dose-dependent decrease in viability across various cancer cell lines.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What is the standard protocol for synthesizing Methyl 4-bromo-3-iodobenzoate from its precursor acid?

this compound is synthesized via acid-catalyzed esterification. A solution of 4-bromo-3-iodobenzoic acid in methanol is refluxed with concentrated H₂SO₄ (10 drops) for 12 hours. After cooling, the mixture undergoes extractive workup (Et₂O), followed by washing with aqueous NaOH to remove unreacted acid. The organic layer is dried over MgSO₄, filtered, and concentrated. Purification via flash chromatography (8:1 petroleum ether:Et₂O) yields the product in 91% purity .

Q. Which spectroscopic techniques are used to characterize this compound?

Routine characterization includes:

- IR spectroscopy : Peaks at 3087 cm⁻¹ (C-H aromatic) and 1726 cm⁻¹ (ester C=O stretch).

- ¹H NMR : Signals at δ 8.46 (s, 1H, aromatic), 7.81 (d, J = 8.4 Hz, 1H), and 3.90 (s, 3H, OCH₃).

- ¹³C NMR : Key signals at δ 164.8 (ester carbonyl), 101.0 (C-I), and 52.5 (OCH₃).

- HRMS : Confirms molecular ion [M⁺] at m/z 339.8603 (C₈H₆BrIO₂) .

Q. What are common reactions involving this compound in synthetic chemistry?

The compound serves as a substrate in cross-coupling reactions:

- Sonogashira coupling : Reacts with propargyl methyl ether using Pd(PPh₃)₄/CuI in diisopropylamine, yielding alkynylated products (92% yield) .

- Suzuki-Miyaura coupling : Reacts with aryl boronic acids (e.g., 2,3,4-trimethoxyboronic acid) under Pd catalysis. Modified conditions (Pd₂(dba)₃/PCy₃) improve yields by minimizing boronic acid hydrolysis .

Advanced Research Questions

Q. How can competing hydrolysis be minimized during Suzuki-Miyaura couplings with this compound?

Hydrolysis of boronic acids is mitigated by:

- Using Pd₂(dba)₃ with tricyclohexylphosphine (PCy₃) instead of traditional Pd(PPh₃)₄.

- Optimizing reaction temperature and solvent (e.g., anhydrous dioxane).

- This approach increases yields from 27% to 53% (77% brsm) while recovering unreacted starting material .

Q. How does halogen reactivity (Br vs. I) influence regioselectivity in cross-coupling reactions?

- Iodine is preferentially substituted in Sonogashira reactions due to its lower bond dissociation energy and higher leaving-group ability.

- Bromine participates in Suzuki couplings under tailored conditions (e.g., Pd₂(dba)₃/PCy₃), though steric and electronic effects of the ester group may slow transmetallation .

Q. How can overlapping signals in the ¹H NMR spectrum of this compound be resolved?

- Use variable-temperature NMR to reduce signal broadening caused by restricted rotation of the ester group.

- Employ 2D techniques (e.g., COSY, HSQC) to assign aromatic protons at δ 7.81 (d, J = 8.4 Hz) and δ 8.46 (s) .

Q. What factors influence reaction scalability for this compound synthesis?

- Catalyst loading : Lower Pd(PPh₃)₄ (0.061 mmol) and CuI (0.212 mmol) ratios maintain efficiency at scale .

- Purification : Flash chromatography with petroleum ether/Et₂O ensures high recovery (91%) without costly techniques.

- Solvent choice : Degassed diisopropylamine minimizes side reactions in Sonogashira couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.